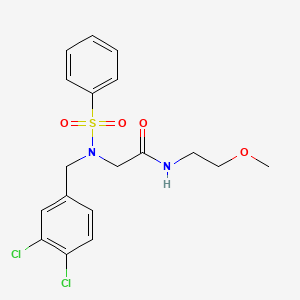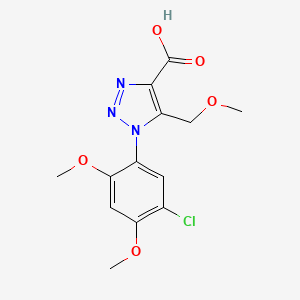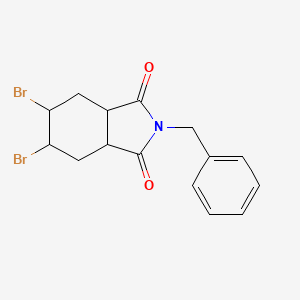![molecular formula C27H28N4O5 B12494731 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrophenyl group, and a benzoate ester. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Nitration of Methylbenzoate: Methylbenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The benzylpiperazine is then coupled with the nitrated methylbenzoate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, nucleophiles
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acid and alcohol
Aplicaciones Científicas De Investigación
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
- Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C27H28N4O5 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N4O5/c1-19-8-9-21(17-25(19)31(34)35)26(32)28-23-16-22(27(33)36-2)10-11-24(23)30-14-12-29(13-15-30)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,32) |
Clave InChI |
ZLKDQMQYEWSJLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)

![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)

![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12494762.png)
